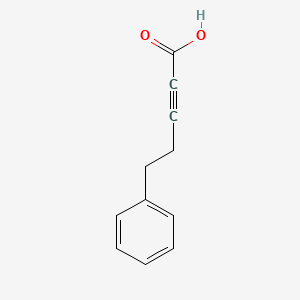

5-phenylpent-2-ynoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Phenylpent-2-ynoic acid is an organic compound with the molecular formula C₁₁H₁₀O₂ and a molecular weight of 174.2 g/mol . It is characterized by a phenyl group attached to a pentynoic acid chain. This compound is known for its efficiency and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions: 5-Phenylpent-2-ynoic acid can be synthesized through several methods. One common approach involves the trifluoromethylation of propiolic acid in the presence of a base such as potassium carbonate or sodium bicarbonate . The reaction occurs at room temperature, making it a convenient and efficient process .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques. The use of readily available reagents and mild reaction conditions makes it feasible for large-scale production .

化学反応の分析

Types of Reactions: 5-Phenylpent-2-ynoic acid undergoes various chemical reactions, including:

Trifluoromethylation: This reaction involves the addition of a trifluoromethyl group to the compound, resulting in the formation of ketones.

Decarboxylation: The compound can undergo decarboxylation to convert alkenes to their corresponding carboxylic acids.

Common Reagents and Conditions:

Bases: Potassium carbonate, sodium bicarbonate.

Solvents: Common organic solvents such as dichloromethane and ethanol are used in these reactions.

Major Products:

Ketones: Formed through trifluoromethylation.

Carboxylic Acids: Resulting from decarboxylation.

科学的研究の応用

5-Phenylpent-2-ynoic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various ketones and carboxylic acids.

Biology: Its derivatives are studied for potential biological activities.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

作用機序

The mechanism of action of 5-Phenylpent-2-ynoic acid involves its reactivity with various reagents to form different products. The molecular targets and pathways depend on the specific reaction it undergoes. For instance, in trifluoromethylation, the compound acts as a nucleophile, attacking the electrophilic carbon of the trifluoromethylating agent .

類似化合物との比較

5-Phenylpentanoic acid: Similar structure but lacks the triple bond present in 5-Phenylpent-2-ynoic acid.

Phenylacetic acid: Contains a phenyl group attached to an acetic acid chain.

Uniqueness: this compound is unique due to its triple bond, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis compared to its similar counterparts .

生物活性

5-Phenylpent-2-ynoic acid is an organic compound with notable biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic uses based on diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by a phenyl ring attached to a five-carbon chain with a terminal alkyne group and a carboxylic acid group. This unique structure allows it to participate in various chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₈O₂ |

| Molecular Weight | 148.16 g/mol |

| Functional Groups | Alkyne, Carboxylic Acid |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane) |

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This is attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is linked to various degenerative diseases such as cancer, cardiovascular diseases, and diabetes .

Enzyme Inhibition

One of the promising areas of research involves the inhibition of cytochrome P450 enzymes by this compound. These enzymes are crucial for drug metabolism, and their inhibition could lead to altered pharmacokinetics of various medications. Preliminary studies suggest that this compound may selectively inhibit certain isoforms of cytochrome P450, thereby affecting drug metabolism .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Some derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

The biological activity of this compound can be attributed to its structural features that allow it to interact with biological targets:

- Reactive Functional Groups : The alkyne group can participate in cycloaddition reactions, forming stable products that may exhibit biological activity.

- Carboxylic Acid Group : This group can form hydrogen bonds with biological macromolecules, enhancing the compound's interaction with proteins or enzymes.

- Phenyl Ring : The aromatic nature can facilitate π-π stacking interactions with nucleobases or other aromatic residues in proteins.

Research Findings and Case Studies

- Inhibition of Aldose Reductase : A study demonstrated that derivatives of this compound showed high inhibitory activity against aldose reductase (ALR), an enzyme involved in glucose metabolism linked to diabetic complications. The IC50 values indicated selective inhibition towards ALR2 over ALR1, suggesting a targeted therapeutic potential .

- Antioxidant Activity Assessment : Various phenolic compounds, including those derived from this compound, were evaluated for their radical scavenging abilities using DPPH assays. Results indicated significant antioxidant potential, supporting their role in health promotion .

- Synthesis of Bioactive Derivatives : Research has focused on synthesizing new derivatives of this compound through reactions such as Knoevenagel condensation and cycloaddition, which resulted in compounds with enhanced biological activities .

特性

IUPAC Name |

5-phenylpent-2-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4,8H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCSICZQXMVMBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC#CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。